Thalidomide-NH-C2-PEG3-OH is a synthetic compound that combines thalidomide, a well-known immunomodulatory and anti-inflammatory agent, with a polyethylene glycol (PEG) linker. This compound is classified under the category of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. The incorporation of the PEG moiety enhances the solubility and bioavailability of thalidomide, making it more effective for various therapeutic applications.
The synthesis of Thalidomide-NH-C2-PEG3-OH typically involves several key steps:
Industrial production may follow similar synthetic routes but on a larger scale, incorporating quality control measures to ensure consistency and purity of the final product.
The molecular structure of Thalidomide-NH-C2-PEG3-OH features a thalidomide core linked via a two-carbon spacer (C2) to a polyethylene glycol chain ending in a hydroxyl group. This structure enhances solubility and facilitates interactions with biological targets. The molecular formula can be represented as , where , , , and correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds. For instance, NMR can reveal chemical shifts corresponding to different functional groups, while MS provides molecular weight information .
Thalidomide-NH-C2-PEG3-OH can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
The mechanism by which Thalidomide-NH-C2-PEG3-OH exerts its biological effects involves targeted protein degradation. The compound binds to specific target proteins and recruits E3 ubiquitin ligases like cereblon. This recruitment tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. This process effectively reduces the cellular levels of the target protein, thereby modulating various signaling pathways involved in disease progression .
Thalidomide-NH-C2-PEG3-OH is characterized by its improved solubility due to the PEG component. The melting point, boiling point, and solubility parameters can vary based on the specific formulation and purity of the compound.
The chemical properties include stability under physiological conditions, reactivity towards nucleophiles or electrophiles depending on functional groups present, and compatibility with various solvents used in biological assays.
Relevant data from spectroscopic analyses can provide insights into these properties, aiding in understanding how they influence biological activity .
Thalidomide-NH-C2-PEG3-OH has several scientific applications:
The thalidomide moiety in Thalidomide-NH-C2-PEG3-OH (CAS: 2140807-23-2) serves as a high-affinity, specificity-directed ligand for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This recruitment is fundamental to PROTAC-mediated targeted protein degradation. Thalidomide and its derivatives (immunomodulatory imide drugs, IMiDs) bind CRBN within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), inducing a conformational shift that reprograms its substrate specificity. This shift enables the recruitment and ubiquitination of non-native "neosubstrate" proteins, ultimately leading to their proteasomal degradation [1] [6] [7].
The structural basis for this interaction lies in the glutaramide ring of thalidomide, which forms critical hydrogen bonds with key residues in CRBN's hydrophobic binding pocket (e.g., Trp380, Trp386, and His378). The phthalimide ring further stabilizes this interaction via π-stacking and van der Waals contacts. Upon binding, the CRBN-thalidomide complex exposes a novel hydrophobic interface capable of recognizing a specific β-hairpin loop motif, termed the "G-loop," present in endogenous substrates like IKZF1/3 and GSPT1, as well as target proteins recruited via the PROTAC's warhead [1] [10]. This mechanism enables Thalidomide-NH-C2-PEG3-OH to exploit the ubiquitin-proteasome system catalytically.
Table 1: Key Molecular Interactions of Thalidomide Moiety with Cereblon
Thalidomide Structural Element | Cereblon Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Glutaramide carbonyl oxygen | Trp380 | Hydrogen bond | Anchors ligand orientation |
Glutaramide nitrogen | His378 | Hydrogen bond | Stabilizes binding affinity |
Phthalimide ring | Trp386 | π-Stacking | Enhances hydrophobic burial |
C4-position substituent* | Hydrophobic pocket | Van der Waals | Modulates neosubstrate specificity |
Note: In Thalidomide-NH-C2-PEG3-OH, the C4-position is functionalized via -NH-C2-PEG3-OH.
The linker in a PROTAC is not merely a passive tether but a critical determinant of degradation efficiency, solubility, and cell permeability. In Thalidomide-NH-C2-PEG3-OH, the linker comprises two distinct segments: a C2 alkyl spacer (ethyl chain) and a triethylene glycol unit (PEG3). This design addresses two primary challenges in PROTAC development: achieving optimal ternary complex geometry and ensuring physicochemical viability [2] [8].
The PEG3 segment (-OCH₂CH₂OCH₂CH₂OCH₂CH₂OH) provides essential physicochemical properties:
Table 2: Structural and Functional Analysis of Linker Components in Thalidomide-NH-C2-PEG3-OH
Linker Segment | Chemical Structure | Length (Atoms) | Key Properties | Role in PROTAC Function |
---|---|---|---|---|
C2 Alkyl spacer | -NH-CH₂-CH₂- | 4 atoms | Moderate flexibility, hydrophobicity | Connects thalidomide to PEG3; provides rotational freedom |
Triethylene glycol (PEG3) | -OCH₂CH₂OCH₂CH₂OCH₂CH₂OH | 11 atoms | High flexibility, hydrophilicity, H-bond acceptor | Bridges to warhead; enhances solubility; enables adaptable ternary complex geometry |
The terminal primary hydroxyl group (-OH) serves as a synthetic handle for conjugation to target-binding warheads via esterification, amidation, or click chemistry. Its polarity further contributes to overall solubility [3] [9].
Thalidomide-NH-C2-PEG3-OH functions as a pre-optimized E3 ligase ligand-linker conjugate for modular PROTAC synthesis. Its design incorporates strategically placed functional groups enabling efficient coupling to diverse target protein ligands (warheads) via robust chemical methodologies [3] [8] [9]:
The ethyl spacer (C2) between the thalidomide nitrogen and the PEG3 chain (-NH-C₂-) is critical for minimizing steric hindrance around the CRBN binding site. Shorter links (direct attachment) or bulkier groups (e.g., phenyl) impair CRBN affinity and ternary complex formation [8] [10].
The modularity of Thalidomide-NH-C2-PEG3-OH underscores its utility as a versatile building block in PROTAC development. By decoupling CRBN recruitment from target warhead optimization, it accelerates the synthesis and screening of degraders against challenging targets, exemplified by its successful application in potent degraders like XZ739 [3] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0